N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride
Description
N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine-based compound featuring two 3,5-dimethylphenyl groups at the N2 and N4 positions, a morpholine substituent at the C6 position, and two hydrochloride counterions.
Properties
IUPAC Name |
2-N,4-N-bis(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-9-16(2)12-19(11-15)24-21-26-22(25-20-13-17(3)10-18(4)14-20)28-23(27-21)29-5-7-30-8-6-29;;/h9-14H,5-8H2,1-4H3,(H2,24,25,26,27,28);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJUCUGUAVANHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and refluxing the solution in the presence of an excess of the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, cyanuric chloride, and solvents like 1,4-dioxane or 1,2-dichloroethane. The reactions are typically carried out under reflux conditions to ensure complete substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with different amines can yield a variety of substituted triazines .
Scientific Research Applications
N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in treating various diseases.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of analogous triazine derivatives:
Key Comparative Insights
- Methoxy substituents () increase electron density on the triazine ring, whereas morpholine (target compound) introduces a polar, hydrogen-bond-accepting group .
- Salt Form and Solubility: The dihydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs (e.g., ) or mono-hydrochloride derivatives (), critical for drug formulation .
Biological Activity :
Q & A
Q. Methodological Answer :
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Cell Lines : Use MDA-MB-231 (breast), HeLa (cervical), or HepG2 (liver) cells .
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Assay : MTT or SRB assay with 48–72 hr exposure.
-
IC50 Determination : Serial dilutions (0.1–100 µM) in triplicate. For example:
Substituents Cell Line IC50 (µM) Source 3,5-Dimethylphenyl HeLa 16.32 Phenyl (control) HepG2 12.21
Controls : Include cisplatin or doxorubicin as positive controls.
Advanced: How do substituent variations (e.g., 3,5-dimethylphenyl vs. 4-ethylphenyl) impact biological activity?
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:
- Electron-Donating Groups (e.g., 3,5-dimethylphenyl): Enhance lipophilicity and membrane permeability, improving IC50 values in hydrophobic cancer cells (e.g., MDA-MB-231) .
- Halogenated Groups (e.g., 4-chlorophenyl): Increase electrophilicity, favoring covalent binding to target enzymes like DNA topoisomerase IIα .
- Morpholino Group : Enhances solubility and stabilizes hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX) .
Experimental Approach : Synthesize analogs, compare IC50 values, and perform molecular docking to map binding interactions.
Advanced: What experimental strategies identify its molecular targets in anticancer mechanisms?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or DNA repair enzymes (e.g., topoisomerase IIα) using fluorogenic substrates .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Thermal Shift Assay : Monitor target protein stability upon compound binding via changes in melting temperature (ΔTm) .
Case Study : A related triazine derivative showed ΔTm = +4.2°C for carbonic anhydrase IX, confirming target engagement .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer :
Discrepancies often arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Cell Line Heterogeneity : MDA-MB-231 subclones may differ in drug transporter expression .
Resolution Strategies :
Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
Validate findings across multiple cell lines and independent labs.
Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside MTT) .
Advanced: What computational methods predict its ADMET properties?
Q. Methodological Answer :
- Software : SwissADME, pkCSM, or ADMETLab 2.0.
- Key Predictions :
- Solubility : LogS = -4.2 (moderate; morpholino improves aqueous solubility) .
- CYP450 Inhibition : High risk for CYP3A4 (score: 0.89), necessitating hepatic toxicity assays .
- BBB Permeability : LogBB = -1.3 (low CNS penetration) .
Validation : Compare with in vitro Caco-2 permeability or microsomal stability assays.
Advanced: How is its stability profiled under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; monitor degradation via HPLC.
- Result : >90% stability at pH 7.4; <50% at pH 1.2 (acid-labile morpholino group) .
- Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48 hr; assess by TLC.
- Plasma Stability : Incubate in human plasma (37°C, 4 hr); quantify parent compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
